molecular formula C9H12ClNO2S B1471214 tert-butyl N-(2-chlorothiophen-3-yl)carbamate CAS No. 1781900-10-4

tert-butyl N-(2-chlorothiophen-3-yl)carbamate

Cat. No.: B1471214
CAS No.: 1781900-10-4
M. Wt: 233.72 g/mol
InChI Key: JFQYVXVFXLHMNC-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-chlorothiophen-3-yl)carbamate” is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . The compound is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) .

Scientific Research Applications

Crystal Structure Analysis

The study by Baillargeon et al. (2017) explores isomorphous crystal structures, including derivatives of tert-butyl carbamate, highlighting the interactions through hydrogen and halogen bonds. This research aids in understanding molecular linkages and structural analysis in chemistry (Baillargeon et al., 2017).

Synthesis and Catalysis

Research by Storgaard and Ellman (2009) focuses on the rhodium-catalyzed enantioselective addition to tert-butyl carbamate derivatives, showcasing the compound's role in synthesizing chiral molecules. This process is crucial for the development of compounds with potential therapeutic applications (Storgaard & Ellman, 2009).

Structural Characterization and Molecular Interaction

Das et al. (2016) synthesized and analyzed two carbamate derivatives, revealing the importance of hydrogen bonding in forming three-dimensional architectures. Such studies contribute to material science and pharmaceutical chemistry by understanding molecular assembly (Das et al., 2016).

Synthetic Methodologies

Li et al. (2015) developed a high-yielding preparation method for a specific tert-butyl carbamate, emphasizing the advantages in simplicity, cost, yield, and industry applicability. This research is pivotal for large-scale synthesis and industrial processes (Li et al., 2015).

Deprotection Techniques

Li et al. (2006) explored the use of aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers. This study highlights an environmentally benign method for modifying protected groups in organic synthesis, which is crucial for pharmaceutical development (Li et al., 2006).

Energy Storage Applications

Yigit and Güllü (2017) designed novel poly(3,6-dithienylcarbazole) derivatives incorporating tert-butyl carbamate for use in high-performance electrochemical energy storage. This demonstrates the compound's potential in developing new materials for energy storage applications (Yigit & Güllü, 2017).

Reactivity and Synthesis of Bioactive Molecules

Brugier, Outurquin, and Paulmier (2001) investigated the reactivity of N-(3-thienyl)carbamates, including tert-butyl derivatives, for the preparation of bioactive molecules. This research is crucial for discovering new therapeutic agents and understanding chemical reactivity (Brugier, Outurquin, & Paulmier, 2001).

Safety and Hazards

The compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

Properties

IUPAC Name

tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQYVXVFXLHMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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